1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
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Overview
Description
“1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one” is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines has been achieved through various methods . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Scientific Research Applications
Structural and Chemical Properties
Chemical Structure Analysis : Research on similar pyrazolo[3,4-b]pyridine derivatives has provided insights into their chemical structures, as evidenced by X-ray diffraction and NMR studies (Quiroga et al., 1999), (Portilla et al., 2011).
Molecular Docking and Potential Biological Activity : Certain pyrazolo[3,4-b]pyridine derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents, with molecular docking studies suggesting their utility in overcoming microbial resistance (Katariya et al., 2021).
Optical and Electronic Properties
- Optical and Junction Characteristics : Pyridine derivatives similar to the compound have been characterized for their optical properties and diode characteristics, which could have implications in photonic and electronic applications (Zedan et al., 2020).
Synthesis and Application in Material Science
- Synthesis Techniques : Studies have focused on the synthesis of pyrazolo[3,4-b]pyridine derivatives using different methods, including ultrasound-promoted synthesis, indicating potential applications in material science (Nikpassand et al., 2010), (Dandia et al., 2013).
Potential Antimicrobial and Anticancer Applications
- Antimicrobial and Anticancer Research : Several studies have synthesized novel pyrazolo[3,4-b]pyridine derivatives, evaluating their antimicrobial and anticancer activities. These compounds have shown promising results, suggesting their potential use in medical applications (Hafez et al., 2016), (Aggarwal et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, causing conformational changes, or modulating the activity of the target . The compound’s interaction with its targets could lead to changes in cellular processes, but the specifics would depend on the nature of the target and the type of interaction.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, potentially leading to downstream effects such as modulation of signal transduction, alteration of metabolic processes, or regulation of gene expression .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential interactions with other substances .
Result of Action
Similar compounds have been shown to exert various biological effects, such as antileishmanial and antimalarial activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of 1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one could be influenced by various environmental factors. These might include the pH of the environment, the presence of other substances, and physical conditions such as temperature and pressure
Properties
IUPAC Name |
1-(3-chlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-8-3-1-4-9(7-8)16-11-10(12(17)15-16)5-2-6-14-11/h1-7H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKIIOPVSTWANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=CC=N3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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